Metabolic Stability: Gem-Difluoro Motif
The 4,4-difluoro substitution in the tetrahydropyran ring is designed to block oxidative metabolism at this site, a common liability for unfluorinated cyclic ethers. Incorporation of a gem-difluoro unit into alicyclic scaffolds has been demonstrated to enhance metabolic stability without significantly increasing steric bulk, thereby supporting improved half-life and overall pharmacokinetic profiles . This class-level evidence directly supports the selection of 2-(4,4-difluorooxan-3-yl)ethan-1-amine over 2-(tetrahydropyran-3-yl)ethanamine, where the unsubstituted ring is susceptible to cytochrome P450-mediated oxidation. The C-F bond strength (approx. 485 kJ/mol) compared to C-H (approx. 413 kJ/mol) provides a thermodynamic basis for this resistance .
| Evidence Dimension | Metabolic Stability (Oxidative Metabolism Resistance) |
|---|---|
| Target Compound Data | 4,4-Difluoro substitution present; enhanced metabolic stability inferred from class-level studies on gem-difluoro alicyclic compounds. |
| Comparator Or Baseline | 2-(Tetrahydropyran-3-yl)ethanamine (CAS: 98430-09-2); lacks fluorine substitution; more susceptible to CYP-mediated oxidation. |
| Quantified Difference | Qualitative class-level advantage: gem-difluoro unit attenuates oxidative metabolic liabilities and reduces metabolic soft spots. |
| Conditions | Class-level inference derived from studies on gem-difluoro alicyclic units in drug discovery settings. |
Why This Matters
Improved metabolic stability predicts longer in vivo half-life and reduced clearance, making the compound a more robust chemical probe or lead scaffold.
